![molecular formula C8H8ClN3PdS B12884680 Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride is a coordination compound that features a palladium ion coordinated with a pyridine-derived ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride typically involves the reaction of palladium chloride with pyridine-2-carbaldehyde and thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may yield palladium(0) complexes. Substitution reactions can result in a variety of palladium complexes with different ligands .
Applications De Recherche Scientifique
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Stille reactions).
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore its potential biological activities, including its use as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride involves the coordination of the palladium ion with the pyridine-derived ligand. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Palladium(2+),N’-[(E)-pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
- Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,bromide
- Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,iodide
Uniqueness
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in catalytic processes, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C8H8ClN3PdS |
|---|---|
Poids moléculaire |
320.11 g/mol |
Nom IUPAC |
chloropalladium(1+);(1E)-1-[(E)-pyridin-2-ylmethylidenehydrazinylidene]-1-sulfidoethane |
InChI |
InChI=1S/C8H9N3S.ClH.Pd/c1-7(12)11-10-6-8-4-2-3-5-9-8;;/h2-6H,1H3,(H,11,12);1H;/q;;+2/p-2/b10-6+;; |
Clé InChI |
QDVAVXDSJVXUBO-DOLBFOAYSA-L |
SMILES isomérique |
C/C(=N\N=C\C1=CC=CC=N1)/[S-].Cl[Pd+] |
SMILES canonique |
CC(=NN=CC1=CC=CC=N1)[S-].Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


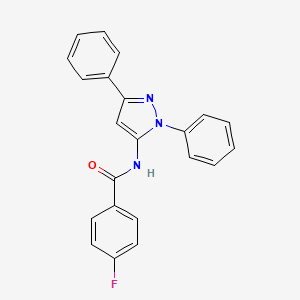
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
![5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one](/img/structure/B12884610.png)
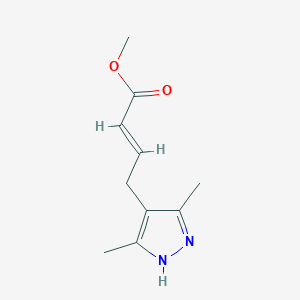

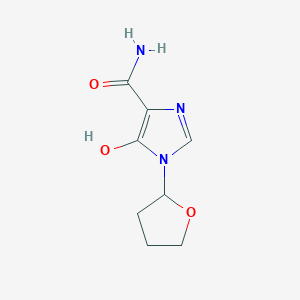
![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
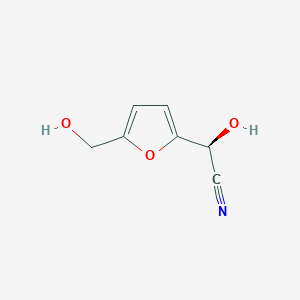
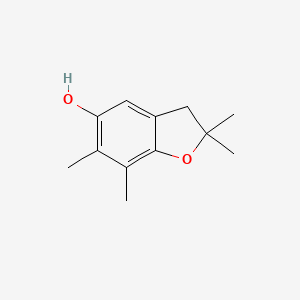
![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)
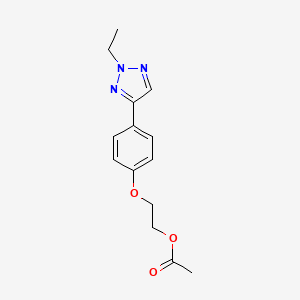

![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
